![molecular formula C18H24N4O2 B241043 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one, commonly known as MPP, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of MPP is not fully understood. However, it is believed that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to the antidepressant and anxiolytic effects of the compound.
生化学的および生理学的効果
MPP has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. MPP has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
実験室実験の利点と制限
MPP has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a suitable candidate for scientific research studies. However, MPP has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are various future directions for the scientific research of MPP. One potential direction is to study the compound's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to study the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for depression and anxiety. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for MPP in various applications.
Conclusion:
In conclusion, MPP is a synthetic compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has various advantages and limitations for lab experiments, and there are various future directions for the scientific research of the compound. Further studies are needed to fully understand the mechanism of action of MPP and its potential use in the treatment of various neurological disorders.
合成法
MPP can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with propyl isocyanate in the presence of a base. The reaction results in the formation of MPP, which can be purified through column chromatography. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MPP has been extensively studied for its potential use in the field of medicine. The compound has shown promising results in various scientific research studies, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
特性
製品名 |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C18H24N4O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
InChIキー |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
正規SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



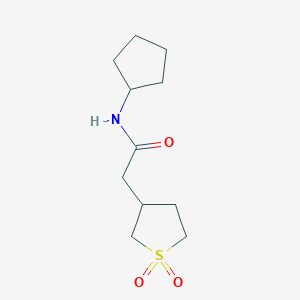
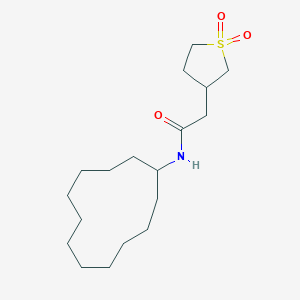
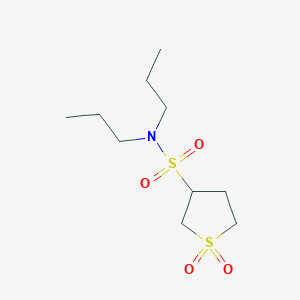
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
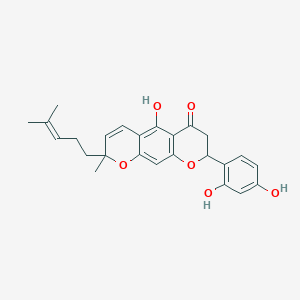
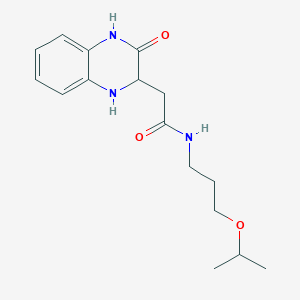
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
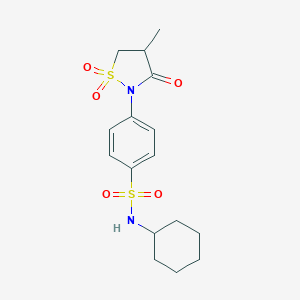
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)